molecular formula C18H21N B13768184 alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine

Cat. No.: B13768184
M. Wt: 251.4 g/mol
InChI Key: NMMSKGCUFGCREC-MDWZMJQESA-N
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Description

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine is a substituted phenethylamine derivative characterized by a benzene ring attached to an ethylamine backbone. Key structural features include:

  • An alpha-methyl group on the ethylamine chain, which enhances metabolic stability by inhibiting monoamine oxidase (MAO) degradation.

This compound belongs to a broader class of synthetic amines with modifications tailored for specific pharmacological or chemical applications. Its structural analogs often vary in substituent groups, influencing receptor binding, pharmacokinetics, and toxicity profiles.

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-phenyl-N-[(E)-3-phenylprop-2-enyl]propan-2-amine

InChI

InChI=1S/C18H21N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-13,16,19H,14-15H2,1H3/b13-8+

InChI Key

NMMSKGCUFGCREC-MDWZMJQESA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)NC/C=C/C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NCC=CC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary amines .

Scientific Research Applications

alpha-Methyl-N-(3-phenyl-2-propenyl)benzeneethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of certain chemicals and materials

Comparison with Similar Compounds

Benzphetamine Hydrochloride

Chemical Name : N-α-Dimethyl-N-(phenylmethyl)benzeneethanamine hydrochloride .
Structural Differences :

  • Replaces the 3-phenyl-2-propenyl group with a benzyl (phenylmethyl) group .
  • Retains the alpha-methyl group but includes an additional methyl substitution on the nitrogen.
    Pharmacological Profile :
  • Therapeutic Function: Antiobesity agent, acting as a central nervous system (CNS) stimulant via norepinephrine and dopamine reuptake inhibition.
  • Metabolism : The benzyl group enhances lipophilicity, prolonging half-life compared to simpler phenethylamines.
Parameter Target Compound Benzphetamine Hydrochloride
Molecular Formula C₁₈H₂₁N C₁₇H₂₀N·HCl
Key Substituent 3-phenyl-2-propenyl Benzyl
Therapeutic Application Undocumented Antiobesity
Metabolic Stability (MAO resistance) High Moderate

N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine

Chemical Name : N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine .
Structural Differences :

  • Features a 3-trifluoromethyl group on the benzene ring instead of the allyl chain.
  • Retains the alpha-methyl and N-methyl groups.
    Physicochemical Properties :
  • The electron-withdrawing trifluoromethyl group increases polarity, reducing blood-brain barrier permeability compared to the target compound.
  • pKa : 10.22 (predicted), suggesting moderate basicity under physiological conditions.
Parameter Target Compound 3-Trifluoromethyl Analog
Molecular Weight ~247 g/mol 217.23 g/mol
Substituent Position N-linked allyl Benzene ring (C3)
Lipophilicity (LogP estimate) Higher Lower

alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine

Chemical Name: alpha-Methyl-N-(3-(7-quinolinyloxy)propyl)benzeneethanamine . Structural Differences:

  • Substitutes the allyl group with a 3-(7-quinolinyloxy)propyl chain.
  • Research Implications:
  • The quinoline group may confer antimicrobial or anticancer activity, as seen in other quinoline derivatives.
  • Limited pharmacokinetic data, but the extended chain could reduce CNS penetration.

Pharmacological and Toxicological Comparisons

CNS Activity

  • The target compound’s allyl group may reduce hallucinogenic potency compared to NBOMe’s methoxybenzyl groups .
  • 2C Series (e.g., 2C-B): Lack the alpha-methyl group, resulting in shorter durations of action due to rapid MAO metabolism.

Anti-Quorum Sensing Potential

  • Benzeneethanamine Derivatives : Compounds like 4-methoxy-benzeneethanamine exhibit anti-quorum sensing activity in Salmonella Typhi via protein binding (Ki = 5.2 µM) . The target compound’s allyl group could sterically hinder similar interactions, though this remains untested.

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